Desmethyl Celecoxib

概要

説明

Desmethyl Celecoxib is a derivative of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. It is recognized for its anti-inflammatory properties and is often used in scientific research to explore its potential therapeutic applications . The compound is structurally similar to Celecoxib but lacks a methyl group, which may influence its pharmacological activity.

準備方法

合成経路および反応条件: デスメチルセレコキシブは、様々な化学反応によって合成することができます。 一般的な方法の1つは、4,4,4-トリフルオロ-1-(4-メチルフェニル)-ブタン-1,3-ジオンのクライゼン縮合に続き、4-スルファミドフェニルヒドラジン塩酸塩との環状縮合反応によってピラゾール部分を生成することです .

工業的製造方法: デスメチルセレコキシブの工業的製造は、通常、化合物の収率と純度を最適化することを伴います。 高圧ホモジナイザーや再結晶などの技術が用いられ、化合物の溶解性とバイオアベイラビリティを向上させています .

化学反応の分析

反応の種類: デスメチルセレコキシブは、次のような様々な化学反応を起こします。

酸化: この反応は、化合物中に存在する官能基を修飾することができます。

還元: この反応は、化合物の酸化状態を変えることができます。

置換: この反応は、ある官能基を別の官能基と交換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: 一般的な試薬には、ハロゲンや求核剤などがあります。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用する特定の試薬と条件によって異なります。 例えば、酸化は、ヒドロキシル化された誘導体を生成する可能性がありますが、置換反応は、様々な置換されたアナログを生成する可能性があります .

4. 科学研究での応用

デスメチルセレコキシブは、次のような幅広い科学研究での応用があります。

化学: COX-2阻害に対する構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: がん細胞の増殖を阻害し、アポトーシスを誘導する可能性が調査されています.

科学的研究の応用

Desmethyl Celecoxib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on COX-2 inhibition.

Biology: Investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

デスメチルセレコキシブは、炎症性プロスタグランジンの生成に関与するCOX-2酵素を選択的に阻害することにより、その作用を発揮します。 COX-2を阻害することにより、デスメチルセレコキシブは炎症と痛みを軽減します。 関与する分子標的と経路には、COX-2酵素の阻害とそれに続くプロスタグランジン合成の減少が含まれます .

類似の化合物:

セレコキシブ: 親化合物であり、その選択的なCOX-2阻害作用と抗炎症作用で知られています。

2,5-ジメチルセレコキシブ: COX-2阻害作用はありませんが、抗腫瘍剤としての可能性を示しています.

セレコキシブ-d4: 薬物動態研究に使用されるセレコキシブの重水素化形態です.

独自性: デスメチルセレコキシブは、構造修飾が薬理作用と治療の可能性に影響を与える可能性があるため、独特です。 セレコキシブとは異なり、デスメチルセレコキシブにはメチル基がなく、これは異なる生物学的効果と用途をもたらす可能性があります .

類似化合物との比較

Celecoxib: The parent compound, known for its selective COX-2 inhibition and anti-inflammatory properties.

2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has shown potential as an anti-tumor agent.

Celecoxib-d4: A deuterated form of Celecoxib used in pharmacokinetic studies.

Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, this compound lacks a methyl group, which may result in different biological effects and applications .

生物活性

Desmethyl celecoxib, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

This compound is produced through the metabolism of celecoxib, primarily via cytochrome P450 enzymes. Its biological activity is characterized by its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process.

This compound primarily functions as an inhibitor of COX-2, similar to its parent compound, celecoxib. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to exhibit some degree of COX-1 inhibition, although it is less selective compared to celecoxib.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Metabolite of celecoxib |

| COX Inhibition | Primarily COX-2; minor COX-1 inhibition |

| Anti-inflammatory Effects | Reduces inflammation through prostaglandin synthesis inhibition |

| Analgesic Effects | Provides pain relief similar to other NSAIDs |

| Anticancer Activity | Potential to induce apoptosis in certain cancer models |

Research Findings

Several studies have investigated the biological activity of this compound and its implications for therapeutic use:

- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to those observed with celecoxib. Studies indicated that both compounds effectively reduced edema in carrageenan-induced paw inflammation models .

- Cancer Research : this compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms independent of COX inhibition. For instance, it has been shown to upregulate 15-lipoxygenase-1 (15-LOX-1), leading to increased production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which may contribute to its anticancer activity .

- Case Studies : Clinical observations have noted that patients on celecoxib therapy sometimes experience varying responses attributed to metabolic differences affecting this compound levels. This variability underscores the importance of understanding individual patient metabolism when considering treatment options involving NSAIDs .

Case Study 1: Celecoxib and Colorectal Cancer Prevention

A study involving patients with familial adenomatous polyposis (FAP) showed that treatment with celecoxib led to a significant reduction in adenomatous polyp formation. The role of this compound as a metabolite contributing to this effect remains an area for further exploration .

Case Study 2: Analgesic Efficacy

In a randomized trial comparing tramadol and celecoxib co-crystal formulations, this compound's pharmacokinetics were assessed alongside its analgesic efficacy. Results indicated altered absorption profiles when combined with tramadol, suggesting potential for enhanced pain management strategies .

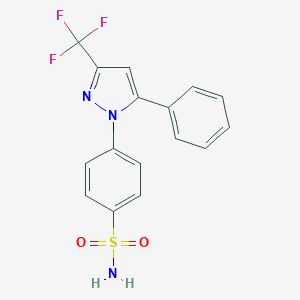

特性

IUPAC Name |

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPLMBSDWYIIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?

A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.

Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?

A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。